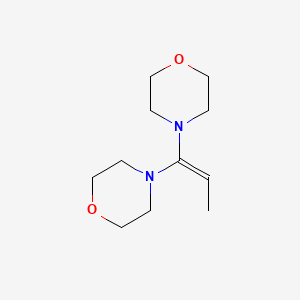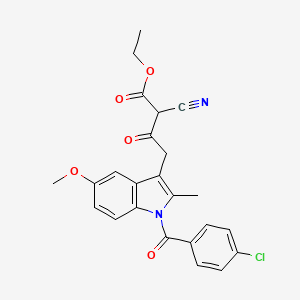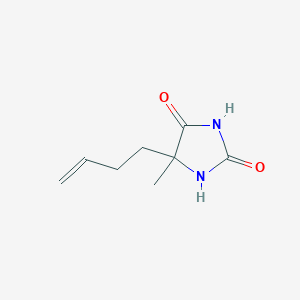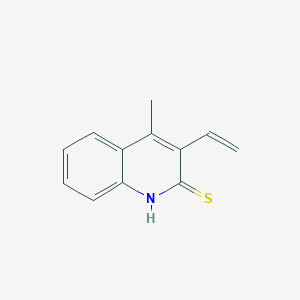
Methyl 4-acetoxyoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetoxyoctanoate is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . It is an ester derived from octanoic acid and is known for its applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetoxyoctanoate can be synthesized through the esterification of 4-hydroxyoctanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetoxyoctanoate undergoes various chemical reactions, including:
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Hydroxyoctanoic acid and methanol.
Reduction: 4-Hydroxyoctanol.
Substitution: Various substituted octanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-acetoxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxyoctanoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Ethyl 4-acetoxyoctanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-acetoxyhexanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl 4-acetoxyoctanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its acetoxy group makes it more reactive in certain chemical reactions compared to its hydroxyl or ethyl counterparts .
Properties
CAS No. |
60121-04-2 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl 4-acetyloxyoctanoate |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-10(15-9(2)12)7-8-11(13)14-3/h10H,4-8H2,1-3H3 |
InChI Key |
USUFETQYKYBUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


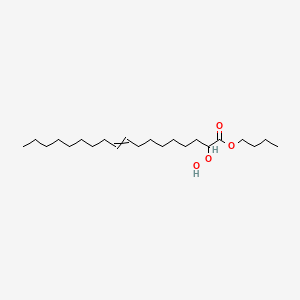

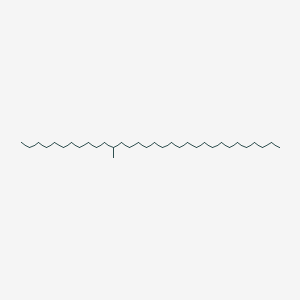
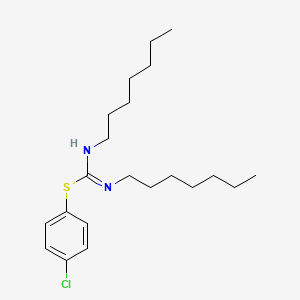
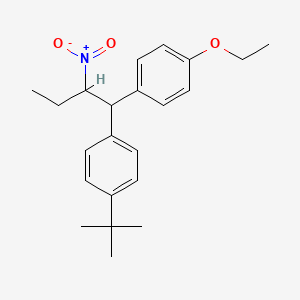
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)


